![molecular formula C17H25N5O2S B4299694 N-(2-butoxyphenyl)-2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4299694.png)
N-(2-butoxyphenyl)-2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetamide
Overview
Description
N-(2-butoxyphenyl)-2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPTA belongs to the class of tetrazole-based compounds, which have been shown to exhibit various biological activities.
Mechanism of Action
BPTA exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. BPTA also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BPTA has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce inflammation, oxidative stress, and cell death in various tissues. BPTA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
BPTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BPTA also exhibits low toxicity, making it suitable for use in cell culture and animal studies. However, BPTA has some limitations, including its limited solubility in water and its potential to form reactive metabolites.
Future Directions
There are several future directions for research on BPTA. One area of interest is the development of BPTA derivatives with improved pharmacological properties. Another area of interest is the investigation of BPTA's potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanisms of action of BPTA and its potential side effects.
Scientific Research Applications
BPTA has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPTA has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-5-6-11-24-14-10-8-7-9-13(14)18-15(23)12-25-16-19-20-21-22(16)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXZIPPYYSBQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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